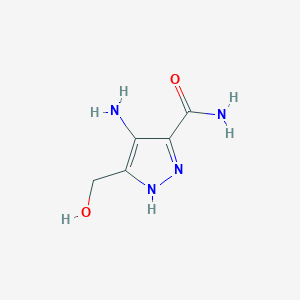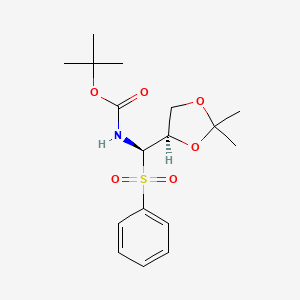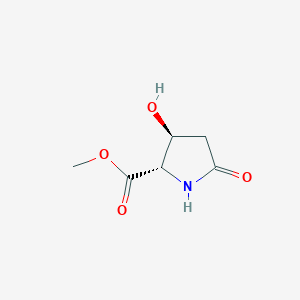
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of hydroxyl and carboxylate functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the reaction of suitable starting materials under controlled conditions. One common method is the diastereoselective reduction of a corresponding keto ester. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic reduction are also explored for their efficiency and selectivity in producing the desired stereoisomer.
化学反応の分析
Types of Reactions
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like THF or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives of pyrrolidine, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction and conditions used.
科学的研究の応用
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty materials.
作用機序
The mechanism by which (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substituents attached to the ring.
(3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Another related compound with a phenyl group attached to the pyrrolidine ring.
Uniqueness
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
methyl (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3-,5-/m0/s1 |
InChIキー |
BXJPHOKTSOKHNK-UCORVYFPSA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@H](CC(=O)N1)O |
正規SMILES |
COC(=O)C1C(CC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


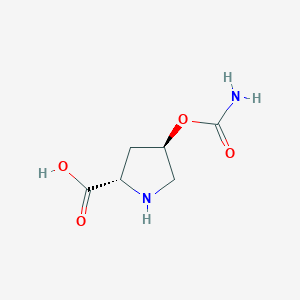
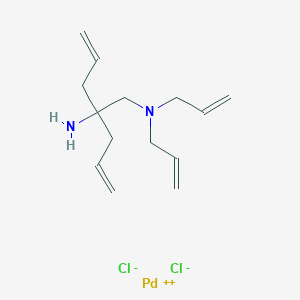



![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
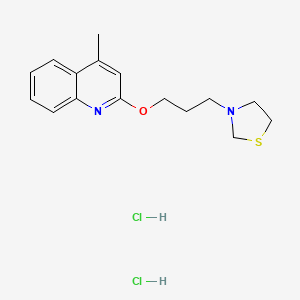

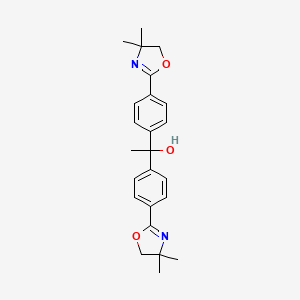


![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
